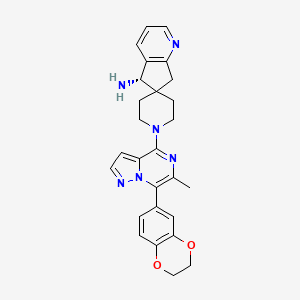

Shp2-IN-19

Description

Physiological Roles of SHP2 in Cellular Processes SHP2 plays critical roles in a wide array of cellular processes essential for development and homeostasis.nih.govmdpi.comIts involvement spans proliferation, differentiation, migration, survival, and cell-cell communication.nih.govum.esSHP2 is a key regulator of major signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, PI3K-AKT pathway, and JAK-STAT pathway.nih.govfrontiersin.orgresearchgate.net

RAS-MAPK Pathway: SHP2 is a crucial positive regulator of the RAS-MAPK pathway, which is fundamental for cell growth and differentiation. patsnap.comontosight.aiplos.org It promotes the activation of this pathway downstream of various growth factor receptors. frontiersin.orgnih.gov

PI3K-AKT Pathway: SHP2 is also involved in modulating the PI3K-AKT pathway, which is important for cell survival and growth. frontiersin.orgnih.gov Studies show both positive and negative roles for SHP2 on this pathway depending on the context. frontiersin.org

JAK-STAT Pathway: SHP2 can modulate the JAK-STAT pathway, which is involved in cytokine signaling and other cellular responses. frontiersin.orgashpublications.org It can influence STAT activation, sometimes exhibiting complex effects. ashpublications.org

Other Pathways: SHP2 has also been implicated in other signaling cascades, including Wnt/β-catenin and NF-κB pathways. researchgate.netum.es

Beyond these major pathways, SHP2's physiological roles are diverse. It is essential for embryonic development, with homozygous deletion leading to early embryonic lethality in mice due to defects in gastrulation and mesodermal patterning. nih.govashpublications.org SHP2 is critical for the development and function of various organ systems, including the hematopoietic, nervous, and cardiovascular systems. nih.govnih.govjneurosci.org For instance, it plays a role in hematopoietic cell development and differentiation ashpublications.orgum.es, is required for the generation of oligodendrocyte progenitor cells and myelination in the telencephalon jneurosci.org, and is critical for normal cardiac development and function nih.gov. SHP2 is also important for maintaining the homeostasis of the intestinal epithelium and protecting against colitis plos.org. Furthermore, SHP2 is involved in regulating the pulmonary endothelial barrier function by coordinating the tyrosine phosphorylation profile of proteins like VE-cadherin and β-catenin. physiology.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H28N6O2 |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

(5S)-1'-[7-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |

InChI |

InChI=1S/C27H28N6O2/c1-17-24(18-4-5-22-23(15-18)35-14-13-34-22)33-21(6-10-30-33)26(31-17)32-11-7-27(8-12-32)16-20-19(25(27)28)3-2-9-29-20/h2-6,9-10,15,25H,7-8,11-14,16,28H2,1H3/t25-/m1/s1 |

InChI Key |

XQGWBLQMOKYLFS-RUZDIDTESA-N |

Isomeric SMILES |

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=CC7=C(C=C6)OCCO7 |

Canonical SMILES |

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=CC7=C(C=C6)OCCO7 |

Origin of Product |

United States |

Mechanism of Action of Shp2 Allosteric Inhibitors E.g., Shp2 in 19 Class

Molecular Basis of Allosteric Inhibition

SHP2 allosteric inhibitors bind to specific non-catalytic sites on the protein, often located at the interface of its domains mdpi.comacs.org. Several allosteric binding sites have been identified, including a tunnel-like site formed by the N-SH2, C-SH2, and PTP domains, and latch-like and groove-like sites between the N-SH2 and PTP domains mdpi.comtandfonline.comnih.govacs.org. The binding of an allosteric inhibitor to these sites stabilizes the intramolecular interactions between the N-SH2 and PTP domains that are characteristic of the auto-inhibited state mdpi.comresearchgate.netacs.org. This stabilization effectively locks SHP2 in a closed conformation, preventing the dissociation of the N-SH2 domain from the PTP domain that is required for catalytic activity mdpi.comresearchgate.netacs.org.

Unlike catalytic inhibitors that directly block the active site, allosteric inhibitors modulate enzyme activity by altering the protein's conformation or dynamics from a remote site mdpi.comacs.org. This allosteric mechanism can offer greater selectivity compared to targeting the highly conserved catalytic pocket mdpi.comacs.org.

Structural Insights into Inhibitor Binding (e.g., X-ray Crystallography)

X-ray crystallography has been instrumental in elucidating the binding modes of SHP2 allosteric inhibitors and understanding the structural basis of their action acs.orgnih.gov. Co-crystal structures of SHP2 in complex with allosteric inhibitors reveal that these molecules typically bind to pockets formed at the interfaces between the SH2 and PTP domains acs.orgnih.govacs.org. For instance, studies with the first-generation allosteric inhibitor SHP099 demonstrated binding to a tunnel-like region involving all three domains, stabilizing the inactive conformation tandfonline.comacs.orgbrandeis.edu.

Analysis of these crystal structures provides detailed information about the specific amino acid residues involved in inhibitor interactions, including hydrogen bonds, hydrophobic contacts, and other molecular forces nih.govacs.org. This structural information is crucial for structure-based drug design efforts aimed at developing more potent and selective inhibitors nih.govacs.orgnih.gov. For example, co-crystal structures have shown how different chemical moieties of inhibitors interact with specific residues within the allosteric binding site, influencing binding affinity and efficacy nih.govacs.org.

Impact on SHP2 Conformation and Catalytic Activity

The primary impact of allosteric inhibitors like Shp2-IN-19 is the stabilization of the auto-inhibited, closed conformation of SHP2 mdpi.comresearchgate.netacs.org. In the basal state, SHP2 exists in a dynamic equilibrium between the closed (inactive) and open (active) conformations, with the equilibrium largely favoring the closed state brandeis.edu. Binding of an allosteric inhibitor shifts this equilibrium further towards the closed state brandeis.edumdpi.com.

This conformational lock has a direct impact on catalytic activity. By keeping the N-SH2 domain docked in the PTP catalytic site, the inhibitor prevents substrate access to the active cysteine residue (Cys459 in SHP2) that is essential for phosphatase activity mdpi.commdpi.comresearchgate.netresearchgate.netresearchgate.net. This results in a significant reduction or complete inhibition of SHP2's ability to dephosphorylate its substrates mdpi.comresearchgate.net.

Research findings, often derived from enzyme kinetics assays, demonstrate the potency of these inhibitors in reducing SHP2 activity. For example, studies report IC50 values (the half-maximal inhibitory concentration) for allosteric inhibitors, indicating the concentration required to achieve 50% inhibition of enzymatic activity nih.govnih.govacs.org. These values are typically in the nanomolar to low micromolar range for potent allosteric inhibitors nih.govnih.govacs.org.

Data from research studies often show a clear correlation between the binding of an allosteric inhibitor and the decrease in SHP2 phosphatase activity, as measured by the dephosphorylation of a model substrate like para-nitrophenyl (B135317) phosphate (B84403) (pNPP) or physiological substrates acs.orgnih.gov.

Here is a representative table illustrating the inhibitory activity of some SHP2 allosteric inhibitors (note: specific data for this compound may vary across studies and are presented conceptually based on the class of compounds):

| Compound Class/Example | Allosteric Binding Site | Mechanism of Inhibition | Representative IC50 (SHP2) |

| This compound Class | Tunnel-like (N-SH2/C-SH2/PTP interface) | Stabilizes auto-inhibited (closed) conformation | Low nM - Low µM |

| SHP099 | Tunnel-like (N-SH2/C-SH2/PTP interface) | Stabilizes auto-inhibited (closed) conformation | Low nM |

Note: IC50 values are representative and can vary depending on assay conditions and specific compound.

This mechanism of action, focusing on stabilizing the inactive state, is particularly advantageous for targeting SHP2, as many oncogenic mutations promote the active conformation by disrupting the auto-inhibitory N-SH2/PTP interaction nih.govbrandeis.educhemrxiv.orgresearchgate.net. While some mutations can reduce the effectiveness of certain allosteric inhibitors that rely on a stable closed state nih.govbrandeis.educhemrxiv.org, the general principle of stabilizing the inactive conformation remains a key strategy in SHP2 allosteric inhibition.

Shp2 in Cellular Signaling Pathways

Regulation of Receptor Tyrosine Kinase (RTK) Signaling

SHP2 is a key positive regulator of signaling downstream of numerous Receptor Tyrosine Kinases (RTKs), such as EGFR, PDGFR, FGFR, and HER2. nih.govaacrjournals.orgiu.eduaacrjournals.org Upon activation by ligand binding, RTKs undergo autophosphorylation, creating docking sites for proteins containing SH2 domains, including SHP2. nih.govescholarship.org SHP2's recruitment to activated RTKs or associated scaffolding proteins like Gab1 and Gab2 is crucial for mediating downstream signal transduction. nih.govaacrjournals.orgmdpi.compnas.orgsdbonline.org While the precise mechanisms are still being fully elucidated, SHP2 is required for the full activation of the RTK/RAS/ERK signaling cascade. researchgate.netannualreviews.org SHP2 can regulate RTK signaling by dephosphorylating specific tyrosine residues on the receptors themselves or on adaptor proteins, thereby influencing the assembly and activity of downstream signaling complexes. acs.orgescholarship.orgaacrjournals.orgsdbonline.org This positive regulatory role of SHP2 in RTK signaling is a significant factor in its involvement in various malignancies where RTKs are hyperactivated. aacrjournals.orgaacrjournals.orgfrontiersin.org

Modulation of RAS/MAPK/ERK Pathway Activity

SHP2 is a critical positive modulator of the RAS/MAPK/ERK signaling pathway, a central cascade controlling cell proliferation, differentiation, and survival. scientificarchives.comaacrjournals.orgmdpi.comresearchgate.net SHP2 acts upstream of RAS, promoting its activation. aacrjournals.orgiu.edu Several mechanisms contribute to SHP2's positive influence on this pathway. SHP2 can dephosphorylate negative regulators of RAS activation, such as Sprouty proteins and RAS-GTPase activating proteins (RAS-GAP), thereby sustaining RAS activity. scientificarchives.comaacrjournals.orgsdbonline.orgfrontiersin.org Additionally, SHP2 can enhance the activity of guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1, which promote the conversion of inactive GDP-bound RAS to active GTP-bound RAS. scientificarchives.comaacrjournals.orgiu.edu The interaction of SHP2 with scaffolding proteins like Gab1 and Gab2 facilitates the formation of signaling complexes containing GRB2 and SOS1, further promoting RAS activation. scientificarchives.comaacrjournals.orgmdpi.compnas.orgresearchgate.net This positive regulation of the RAS/MAPK/ERK pathway by SHP2 is a major driver of its oncogenic potential. annualreviews.orgscientificarchives.comaacrjournals.orgfrontiersin.org

Interactions with PI3K/AKT/mTOR Pathway

SHP2 also interacts with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, survival, and metabolism. iu.edumdpi.comfrontiersin.org The role of SHP2 in regulating the PI3K/AKT pathway is complex and can be context-dependent, exhibiting both positive and negative regulatory effects depending on the specific stimuli and cellular context. mdpi.comnih.govencyclopedia.pub SHP2 can be involved in the activation and sustained signaling of the PI3K pathway, often through its interaction with scaffolding proteins like Gab1 and Gab2, which can recruit PI3K. nih.govmdpi.comnih.govashpublications.org For instance, the SHP2/p85 complex, which includes Gab1 or Gab2, has been shown to be essential for certain signaling events leading to PI3K activation. aacrjournals.orgashpublications.org Conversely, SHP2 has also been shown to negatively regulate PI3K activation by dephosphorylating Gab1 at sites that recruit the p85 subunit of PI3K. sdbonline.orgnih.gov This dual role highlights the intricate regulatory network in which SHP2 operates within the PI3K/AKT/mTOR cascade. mdpi.comnih.govencyclopedia.pub Furthermore, SHP2 has been implicated in mediating resistance to PI3K inhibitors, suggesting a compensatory role in maintaining pathway activity. aacrjournals.orgfrontiersin.orgnih.gov

Influence on JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway, involved in processes such as immunity, cell division, and differentiation, is also influenced by SHP2. mdpi.combiologists.comwikipedia.org Similar to the PI3K pathway, SHP2 exhibits a dual role in regulating JAK/STAT signaling, capable of both enhancing and inhibiting it depending on the specific STAT protein and extracellular signals involved. aacrjournals.orgmdpi.comfrontiersin.orgnih.gov SHP2 can affect the phosphorylation status of JAK kinases and STAT proteins. frontiersin.orgnih.gov For example, SHP2 has been shown to dephosphorylate certain STAT proteins, which can inhibit their activity. frontiersin.orgnih.gov Conversely, SHP2 may also promote the activation of JAK2 and subsequent STAT5 signaling in certain contexts. wikipedia.orgnih.gov The context-dependent nature of SHP2's role in the JAK/STAT pathway adds another layer of complexity to its signaling functions. aacrjournals.orgmdpi.comnih.gov

Role in Other Intracellular Signaling Cascades (e.g., FAK/Src, SFK)

Beyond the major pathways, SHP2 also plays a role in other intracellular signaling cascades, including those involving Focal Adhesion Kinase (FAK) and Src Family Kinases (SFKs). frontiersin.orgacs.orgaacrjournals.orgnih.govmdpi.comresearchgate.netbiologists.com SHP2 can influence cell adhesion, migration, and cytoskeletal dynamics through its interactions with these proteins. acs.orgnih.govresearchgate.net SHP2 has been shown to dephosphorylate FAK at specific tyrosine residues, which can impact focal adhesion turnover and cell motility. acs.orgnih.govresearchgate.net Furthermore, SHP2 can promote the activation of SFKs, potentially by dephosphorylating negative regulatory sites on SFK members or by influencing the recruitment of negative regulators like CSK. acs.orgaacrjournals.orgmdpi.combiologists.com This interplay between SHP2, FAK, and SFKs highlights SHP2's involvement in regulating cellular architecture and movement. acs.orgnih.govresearchgate.net

Context-Dependent Dual Roles of SHP2 in Signaling

A notable characteristic of SHP2 is its ability to exert both positive and negative regulatory effects on various signaling pathways depending on the specific cellular context, the nature of the upstream stimulus, and the availability of interacting partners and substrates. annualreviews.orgaacrjournals.orgaacrjournals.orgmdpi.comfrontiersin.orgencyclopedia.pubnih.govbiologists.com While often recognized for its positive role in RTK and RAS/MAPK signaling, SHP2 can act as a negative regulator in other pathways or under different conditions, such as in certain aspects of PI3K and JAK/STAT signaling. aacrjournals.orgmdpi.comnih.govencyclopedia.pubnih.gov This context-dependent duality underscores the complexity of SHP2's functions and its role as a critical rheostat integrating signals from multiple inputs to fine-tune cellular responses. aacrjournals.orgaacrjournals.orgfrontiersin.org Understanding these nuanced roles is crucial for predicting the effects of modulating SHP2 activity, for example, through the use of inhibitors like Shp2-IN-19.

Preclinical Investigations of Shp2 Inhibition in Disease Models

Oncogenic Roles of SHP2 in Cancer Models

Preclinical research has demonstrated that SHP2 is a key mediator of oncogenic signaling in a variety of solid tumors. Inhibition of SHP2 has shown promise in overcoming resistance to targeted therapies and impeding tumor growth.

Lung Cancer: In preclinical models of non-small cell lung cancer (NSCLC) with ALK or EGFR alterations, SHP2 inhibition has been shown to enhance the effects of tyrosine kinase inhibitors nih.gov. For instance, in an EML4-ALK fusion-positive lung cancer model, the SHP2 inhibitor PF-07284892 was investigated for its ability to overcome resistance to ALK inhibitors nih.gov.

Colorectal Cancer: In a BRAF V600E-mutant colorectal cancer model, the combination of a SHP2 inhibitor with targeted therapy has been explored to overcome resistance nih.govnih.gov.

Pancreatic Cancer: A KRAS G12C-mutant pancreatic cancer model was used to test the efficacy of the SHP2 inhibitor PF-07284892 in combination with other targeted agents nih.gov.

Gastric Cancer: Research has pointed to SHP2's critical role in the diffuse type of gastric carcinoma.

Ovarian Cancer: The SHP2 inhibitor PF-07284892 has been studied in patients with KRAS G12D-mutant ovarian cancer who had developed resistance to targeted therapy nih.govnih.gov.

Breast Cancer: In preclinical models of both HER2-positive and triple-negative breast cancer, knocking down SHP2 has been found to inhibit tumor growth and metastasis.

Glioblastoma: In a transgenic mouse model of high-activity HRAS glioma, SHP2 inhibition was able to reduce the progression from low-grade astrocytoma to glioblastoma.

Melanoma: In mouse models of melanoma, systemic treatment with the SHP2 inhibitor SHP099 was shown to promote the degeneration of the tumor vasculature, reduce the number of tumor vessels, and impair tumor growth embopress.org.

Table 1: Preclinical Studies of SHP2 Inhibition in Solid Tumor Models

| Cancer Type | Model | SHP2 Inhibitor | Key Findings |

|---|---|---|---|

| Lung Cancer | EML4–ALK fusion–positive | PF-07284892 | Overcomes resistance to ALK inhibitors nih.gov. |

| Colorectal Cancer | BRAF V600E-mutant | PF-07284892 | Overcomes resistance to targeted therapy nih.gov. |

| Pancreatic Cancer | KRAS G12C-mutant | PF-07284892 | Combination therapy shows promise nih.gov. |

| Ovarian Cancer | KRAS G12D-mutant | PF-07284892 | Overcomes targeted therapy resistance nih.gov. |

| Melanoma | Mouse model | SHP099 | Impairs tumor growth and vasculature embopress.org. |

Gain-of-function mutations in the PTPN11 gene are associated with several hematologic malignancies, making SHP2 a direct therapeutic target in these diseases.

Acute Myeloid Leukemia (AML): Activating mutations in SHP2 are known to lead to constitutive PTP activation, which accelerates the proliferation of leukemic cells.

B-cell Acute Lymphoblastic Leukemia (B-ALL): The role of SHP2 in B-ALL is an active area of investigation.

Myeloproliferative Disorders: In preclinical models of myeloproliferative neoplasms (MPNs), the SHP2 inhibitor RMC-4550 has demonstrated efficacy both as a monotherapy and in combination with JAK2 inhibitors like ruxolitinib. This combination was found to enhance the inhibition of RAS-GTP levels and ERK activation, leading to increased apoptosis of cancer cells nih.govconfex.comnih.govresearchgate.net. RMC-4550 was also shown to antagonize MPN phenotypes and increase survival in a mouse model driven by MPL-W515L nih.govnih.gov.

Leukemia: SHP2 plays a role in oncogenic signaling and resistance to targeted therapies in various leukemia models confex.com.

Table 2: Preclinical Studies of SHP2 Inhibition in Hematologic Malignancy Models

| Disease Model | SHP2 Inhibitor | Combination Agent | Key Findings |

|---|---|---|---|

| Myeloproliferative Neoplasms (MPN) | RMC-4550 | Ruxolitinib (JAK2 inhibitor) | Enhanced growth inhibition, increased apoptosis, and prolonged survival in mouse models nih.govconfex.comnih.govresearchgate.net. |

| MPN Patient Cells | RMC-4550 / SHP099 | Ruxolitinib | Synergistic inhibition of neoplastic growth confex.com. |

Beyond its direct effects on tumor cells, SHP2 plays a crucial role in shaping the tumor microenvironment (TME), particularly by modulating immune responses.

SHP2 inhibition can alter the composition and function of immune cells within the TME to favor an anti-tumor response.

T Cells: SHP2 is involved in the signaling pathways of immune checkpoint receptors like PD-1 and CTLA-4, which suppress T-cell activation mdpi.comnih.gov. Inhibition of SHP2 can reactivate the immune response against tumors in active CD8+ lymphocytes mdpi.com. In preclinical models, SHP2 inhibition led to an increase in T lymphocyte infiltration into tumors researchgate.net.

Macrophages: SHP2 inhibition can drive the depletion of protumorigenic M2 macrophages and promote the polarization of M1 macrophages, which have an antitumor phenotype nih.govencyclopedia.pub. The SHP2 inhibitor RMC-4550 was shown to cause a direct and selective depletion of M2 macrophages by attenuating CSF1 receptor signaling dntb.gov.ua.

Natural Killer (NK) Cells: SHP2-deficient NK cells have been found to produce more IFN-γ in response to tumor target cells, suggesting that SHP2 inhibition can enhance their anti-tumor activity nih.govencyclopedia.pub.

SHP2 is a key downstream signaling molecule for several immune checkpoint receptors.

PD-1 Pathway: SHP2 is the predominant phosphatase that binds to the PD-1 cytoplasmic tail, and this interaction is crucial for PD-1's inhibitory function mdpi.com. The PD-1/SHP2 signaling axis impairs T-cell activation mdpi.com. Preclinical studies have shown that combining a SHP2 inhibitor with PD-1 blockade results in synergistic anti-tumor effects researchgate.net.

CTLA-4 Pathway: Both SHP-1 and SHP-2 have been shown to bind to the CTLA-4 receptor, suggesting a role for SHP2 in mediating its inhibitory signals mdpi.com.

SHP2 is also involved in processes that support tumor growth, such as the formation of new blood vessels.

Angiogenesis: SHP2 is essential for endothelial cell survival and growth in the remodeling tumor vasculature embopress.org. Inhibition of SHP2 has been shown to impair the formation of capillary-like structures and new vessel growth in various in vitro and in vivo models nih.gov. Pharmacological inhibition of SHP2 can lead to the degeneration of the tumor vasculature, reduced tumor oxygenation, and impaired tumor growth embopress.org. Genetic deletion of SHP2 in endothelial cells reduces tumor microvascular density and promotes vascular normalization researchgate.net. In vivo studies using a Matrigel plug assay demonstrated that a SHP2 inhibitor significantly reduced cell recruitment and angiogenesis nih.gov.

Table 3: Preclinical Effects of SHP2 Inhibition on the Tumor Microenvironment

| Component | Effect of SHP2 Inhibition | Example |

|---|---|---|

| T Cells | Increased infiltration and activation researchgate.net. | Reactivation of CD8+ lymphocytes mdpi.com. |

| Macrophages | Depletion of M2, promotion of M1 phenotype nih.govencyclopedia.pub. | RMC-4550 depleted M2 macrophages dntb.gov.ua. |

| NK Cells | Enhanced IFN-γ production nih.govencyclopedia.pub. | SHP2-deficient NK cells showed increased response to tumors nih.govencyclopedia.pub. |

| PD-1 Signaling | Blocks inhibitory signal. | Synergizes with anti-PD-1 therapy researchgate.net. |

| Angiogenesis | Inhibits new vessel formation embopress.orgnih.gov. | SHP099 reduced tumor vasculature embopress.org. |

SHP2 in Tumor Microenvironment Modulation

SHP2 in Non-Malignant Disease Models

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase involved in various cell signaling pathways that regulate processes such as proliferation, differentiation, and survival. Due to its central role in signal transduction, SHP2 has been identified as a therapeutic target for a wide range of diseases. Preclinical investigations have explored the role of SHP2 inhibition in numerous non-malignant disease models. This article focuses specifically on the published preclinical research concerning the compound Shp2-IN-19. This compound is identified as a potent SHP2 inhibitor with an IC50 value of 3 nM. medchemexpress.com Its application has been noted in the context of glioblastoma research, a malignant condition. medchemexpress.com The following sections review the available preclinical literature for this compound in specific non-malignant disease contexts.

Bone Homeostasis and Development Research

A comprehensive review of published scientific literature found no specific preclinical studies investigating the effects of the compound this compound on bone homeostasis or developmental models. While the broader role of SHP2 in regulating the function of osteoblasts, osteoclasts, and chondrocytes is an active area of research, data pertaining specifically to the use of this compound in this context are not available in published preclinical investigations.

Atherosclerosis Pathogenesis Studies

There are no available preclinical studies in the scientific literature that specifically examine the role or effects of this compound in animal or in vitro models of atherosclerosis. Research into the general role of SHP2 in the proliferation of smooth muscle cells and macrophage function in atherosclerotic plaques has been conducted with other inhibitors, but data specifically involving this compound have not been published.

Follicular Development Regulation in Preclinical Models

An extensive search of scientific databases yielded no preclinical research focused on the application of the specific SHP2 inhibitor, this compound, in the context of follicular development. The function of SHP2 in regulating ovarian granulosa cell proliferation and apoptosis is a subject of investigation, but these studies have not utilized this compound.

Other Pathophysiological Contexts (e.g., Cardiomyocyte Hypertrophy, Metabolic Disorders, Autoimmune Disease)

Investigations into other non-malignant pathophysiological conditions for the specific compound this compound have not been reported in the available scientific literature. A summary of findings for the specified contexts is provided below.

Cardiomyocyte Hypertrophy: There are no published preclinical studies that use this compound to investigate its effects on cardiomyocyte hypertrophy.

Metabolic Disorders: A review of the literature did not identify any preclinical research where this compound was used to study metabolic disorders, such as insulin resistance or diabetes.

Autoimmune Disease: No preclinical data have been published on the use of this compound in models of autoimmune diseases, such as systemic lupus erythematosus.

Mechanisms of Drug Resistance to Shp2 Inhibitors and Combinatorial Strategies in Preclinical Research

Intrinsic Resistance Mechanisms to SHP2 Inhibition

Intrinsic resistance to SHP2 inhibitors refers to pre-existing factors within cancer cells that limit their initial response to treatment. While specific data on Shp2-IN-19 intrinsic resistance mechanisms were not extensively detailed in the examined literature, general mechanisms observed for SHP2 inhibitors provide a relevant context. Resistance can arise from the interference of the N-SH2/PTP interface, which is crucial for the self-inhibition conformation targeted by allosteric SHP2 inhibitors. nih.gov Mutations in SHP2 itself, such as SHP2E76A, SHP2G60V, and SHP2S502P, can disrupt this self-inhibition, leading to reduced activity of allosteric inhibitors against these specific oncogenic SHP2 mutants. nih.gov Additionally, certain oncogenic RAS or RAF mutations have been associated with relative insensitivity to SHP2 inhibitors. researchgate.net The intrinsic activation of alternative signaling pathways can also contribute to a reduced initial response to SHP2 inhibition.

Adaptive and Acquired Resistance to SHP2 Inhibitors

Adaptive and acquired resistance mechanisms develop during or after exposure to SHP2 inhibitors, allowing cancer cells to survive and resume proliferation. A common mechanism involves the reactivation of downstream signaling pathways, particularly the MAPK pathway. nih.govnih.gov This reactivation can be driven by feedback mechanisms that lead to the upregulation and activation of receptor tyrosine kinases (RTKs) or their ligands. nih.govrcsb.orgebi.ac.uk For instance, inhibition of the MAPK pathway can disrupt negative feedback loops, resulting in increased RTK signaling that bypasses the SHP2 blockade. researchgate.netnih.gov Specific examples include the activation of FGFR1 in KRAS-mutant lung cancers treated with MEK inhibitors and the mediation of resistance through ERBB3 in KRAS-mutant lung and colon cancers. ebi.ac.uk

Acquired resistance can also involve genetic alterations. While not specifically linked to this compound in the provided snippets, studies with other SHP2 inhibitors like SHP099 have shown that acquired resistance in FLT3-ITD-positive acute myeloid leukemia (AML) cells can involve feedback-driven activation of the FLT3 receptor, which phosphorylates SHP2 at tyrosine 62. medchemexpress.com This phosphorylation can stabilize SHP2 in an open, active conformation, preventing the binding of allosteric inhibitors and conferring resistance. medchemexpress.com Genome-wide CRISPR/Cas9 screens have identified other potential SHP2-extrinsic resistance mechanisms, including alterations in genes like LZTR1, MAP4K5, and INPPL1.

Synergistic Combinatorial Approaches in Preclinical Models

Preclinical studies have consistently demonstrated that combining SHP2 inhibitors with other targeted therapies or immunotherapies can be more effective than monotherapy and can overcome or delay the emergence of drug resistance. nih.govrcsb.orgrcsb.org This approach aims to block multiple nodes within pro-survival signaling networks or enhance anti-tumor immunity. nih.gov

SHP2 Inhibitors with Receptor Tyrosine Kinase (RTK) Inhibitors

SHP2 acts downstream of numerous RTKs and is crucial for their signal transduction to the RAS-MAPK pathway. nih.govacs.orgnih.gov Combining SHP2 inhibitors with RTK inhibitors is a rational strategy to prevent or overcome resistance mediated by RTK reactivation. nih.govnih.gov Preclinical data support the synergy between SHP2 inhibitors and various RTK inhibitors in tumors driven by RTK overexpression or activation. nih.gov This includes combinations with inhibitors targeting EGFR, ALK, RET, ROS1, NTRK1, and FLT3. nih.gov For example, the combination of a SHP2 inhibitor (like SHP099) with the ALK TKI ceritinib (B560025) inhibited the growth of resistant patient-derived tumor cells in ALK inhibitor-resistant non-small cell lung cancer (NSCLC). rcsb.org Another SHP2 inhibitor, IACS-13909, in combination with the EGFR inhibitor osimertinib, suppressed tumor cell proliferation and caused tumor regression in preclinical models of acquired EGFR inhibitor-resistant NSCLC, addressing both EGFR-dependent and independent resistance mechanisms. nih.gov

SHP2 Inhibitors with MAPK Pathway Inhibitors (e.g., MEK, ERK, RAF Inhibitors)

Combining SHP2 inhibitors with inhibitors of the MAPK pathway (such as MEK, ERK, or RAF inhibitors) is a common strategy to enhance activity and prevent MAPK-mediated resistance. nih.gov SHP2 acts upstream of SOS1/2 in the RAS signaling pathway, and its inhibition can impede the reactivation of the RAS-MAPK pathway that occurs in response to MEK or RAF inhibition. ebi.ac.uk Preclinical studies have shown that SHP2 inhibitors can prevent adaptive resistance to MEK inhibitors in various cancer models, including those with KRAS mutations and wild-type RAS. nih.govrcsb.orgebi.ac.uk Combinations of SHP2 inhibitors (like SHP099 or RMC-4630) with MEK inhibitors (such as trametinib (B1684009) or cobimetinib) have demonstrated synergistic anti-proliferative effects and prevented tumor growth in xenograft models of KRAS-mutant cancers. nih.govebi.ac.uk Combining SHP2 inhibitors with ERK inhibitors has also shown enhanced anti-tumor effects in preclinical models.

SHP2 Inhibitors with PI3K/AKT/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is another critical signaling cascade involved in cell survival and growth, and its activation can contribute to resistance to targeted therapies. rcsb.org Preclinical studies suggest that SHP2 can influence the PI3K-AKT pathway, and co-targeting SHP2 and components of the PI3K/AKT/mTOR pathway can be synergistic. rcsb.org For instance, combining SHP2 and PI3K inhibition has shown synergistic tumor growth inhibition and inhibited metastasis formation in preclinical models of metastatic breast cancer. acs.org In hepatocellular carcinoma (HCC), the combination of mTOR and SHP2 inhibitors demonstrated high synergy by triggering apoptosis and controlling tumor growth in mouse models. This strategy addresses the feedback activation of RTKs that can occur upon mTOR inhibition, leading to SHP2 signaling through the mTOR pathway.

Data from a preclinical study investigating the combination of an mTOR inhibitor (AZD8055) and an SHP2 inhibitor (compound #57) in HCC cell lines demonstrated synergistic effects on cell viability and apoptosis.

| Cell Line | AZD8055 IC50 (µM) | SHP2 Inhibitor (Compound #57) IC50 (µM) | Combination Synergy (Bliss Score) |

| Hep3B | >10 | >10 | Synergistic |

| Huh7 | >10 | >10 | Synergistic |

| MHCC97H | >10 | >10 | Synergistic |

| SNU398 | >10 | >10 | Synergistic |

Note: IC50 values >10 µM indicate low single-agent activity at tested concentrations. Synergy was determined using the Bliss independence model.

SHP2 Inhibitors with Immune Checkpoint Blockade Agents

SHP2 plays a role in regulating immune cell function, including being a downstream effector of the immunosuppressive receptor PD-1. nih.govacs.org Inhibition of SHP2 can potentially enhance anti-tumor immunity and sensitize tumors to immune checkpoint blockade (ICB) therapies like anti-PD-1/PD-L1 antibodies. Preclinical studies have supported the synergistic effect of SHP2 inhibition in modulating immune cell functions and demonstrated that combinations of SHP2 inhibitors and anti-PD-1/PD-L1 agents confer substantial therapeutic benefit. acs.org This includes promoting anti-tumor microenvironment changes, such as decreasing myeloid suppressor cells and increasing CD8+ T cells. Combining SHP2 inhibitors with ICB can be a strategy for turning "cold" tumors (those with low immune infiltration) into "hot" tumors (those with higher immune infiltration and responsiveness to immunotherapy).

SHP2 Inhibitors with Cell Cycle Regulators (e.g., CDK4/6 Inhibitors)

The combination of SHP2 inhibitors with cell cycle regulators, particularly CDK4/6 inhibitors, has shown promise in preclinical models as a strategy to overcome drug resistance. researchgate.netnih.govmedrxiv.org SHP2 is involved in signaling pathways that regulate cell proliferation, while CDK4/6 inhibitors target key drivers of the cell cycle G1-S transition. medrxiv.orgelifesciences.org Dysregulation of both pathways can contribute to tumor growth and resistance to targeted therapies.

Preclinical studies in NF1-associated malignant peripheral nerve sheath tumors (MPNST), which frequently exhibit RAS pathway activation and CDKN2A loss, have investigated the efficacy of combining SHP2 and CDK4/6 inhibitors. researchgate.netnih.gov Loss of CDKN2A leads to hyperactivation of CDK4/6, contributing to resistance to RAS/ERK pathway inhibitors. nih.gov Research indicates that SHP2 inhibition can alleviate the activation of ERK signaling and cyclin D1 expression induced by CDK4/6 inhibitors, thereby enhancing sensitivity to CDK4/6 inhibition. researchgate.net Conversely, the addition of a CDK4/6 inhibitor can potentially enhance the efficacy of SHP2 inhibitors by reinstating functional RB activity and suppressing cell cycle progression. nih.gov

Studies using in vitro cell growth assays and in vivo patient-derived xenograft (PDX) models of MPNST have demonstrated that the combined inhibition of SHP2 and CDK4/6 produces additive antiproliferative and antitumor effects compared to monotherapy. researchgate.netnih.gov This combination leads to synergistic inhibition of cell cycle progression and induction of apoptosis. nih.gov Pharmacodynamic studies in PDX models showed that the combination resulted in a decrease in phosphorylated ERK levels and a synergistic suppression of cell cycle regulators. researchgate.net

Resistance mechanisms to CDK4/6 inhibitors can involve the activation or reactivation of proteins downstream of CDK4/6, enabling cells to bypass the cell cycle block. elifesciences.org These mechanisms can include alterations in RB1, overexpression of CDK4/6, and activation of alternative pathways such as the MAPK pathway. elifesciences.orgaacrjournals.org Combining SHP2 inhibitors, which can suppress RTK/RAS/ERK signaling, with CDK4/6 inhibitors may help to attenuate adaptive resistance to CDK4/6 inhibition. nih.gov

Preclinical Findings on SHP2 and CDK4/6 Inhibitor Combinations

| Tumor Type | SHP2 Inhibitor(s) Tested | CDK4/6 Inhibitor(s) Tested | Key Preclinical Finding | Citation |

| NF1-associated MPNST | Various SHP2i | Ribociclib | Additive antiproliferative and antitumor effects; synergistic inhibition of cell cycle and induction of apoptosis. | researchgate.netnih.gov |

| BRAF-mutant cancers | SHP2i | CDK4/6i | Mediate intrinsic resistance to BRAF/MEK inhibition; combination shows enhanced cell growth inhibition in vitro and in vivo. | medrxiv.org |

These preclinical data provide a rationale for further investigation into the combination of SHP2 inhibitors and cell cycle regulators as a therapeutic strategy, particularly in tumors where both pathways are implicated in growth and resistance.

Exploration of Multi-Targeting Strategies and Dual-Target Drugs

Preclinical research is actively exploring multi-targeting strategies and the development of dual-target drugs involving SHP2 to overcome drug resistance and enhance therapeutic efficacy. nih.govirbm.com SHP2's central role as a convergence node for signaling pathways like RAS-RAF-ERK, PI3K-AKT, and JAK-STAT makes it an attractive target for combination therapies with inhibitors of diverse oncogenic drivers. nih.govresearchgate.netmusechem.com

Combination therapy using SHP2 inhibitors with other protein kinase inhibitors has demonstrated greater effectiveness than monotherapy in preclinical studies and is considered an effective approach to overcome resistance to single agents. nih.gov For instance, combining SHP2 inhibitors with inhibitors targeting RTKs, KRAS, BRAF, MEK, or ERK has shown potential in overcoming bypass resistance mechanisms. nih.govnih.govbiorxiv.orgastx.comaacrjournals.orgfrontiersin.orgoncotarget.comelifesciences.org Reactivation of upstream RTKs and subsequent activation of RAS isoforms can mediate adaptive resistance to KRASG12C inhibitors; SHP2 inhibition can help overcome this by mediating upstream signaling from RTKs to RAS. biorxiv.org

Studies have shown that combining SHP2 inhibitors with MEK or ERK inhibitors can lead to enhanced anti-tumor effects in preclinical models. astx.com Similarly, combining SHP2 inhibitors with tyrosine kinase inhibitors targeting ALK, ROS1, or EGFR has demonstrated marked growth inhibition in preclinical models of NSCLC, particularly in residual cells that remain resistant to tyrosine kinase inhibitor monotherapy. aacrjournals.org In hepatocellular carcinoma, combining a SHP2 inhibitor with sorafenib, a multi-kinase inhibitor, has been shown to block the reactivation of MEK/ERK and AKT signaling pathways, thus overcoming adaptive resistance to sorafenib. nih.gov

The development of multi-target inhibitors or dual allosteric inhibitors targeting SHP2 is also being explored. nih.gov Dual allosteric inhibition, targeting different allosteric pockets of the SHP2 protein, has been reported to prevent the emergence of resistance in preclinical animal models and may improve the inhibitory activity of SHP2, potentially overcoming resistance caused by mutations. nih.gov Combining two different but compatible SHP2 inhibitors has shown improved SHP2 inhibition and may overcome drug resistance. nih.gov

Furthermore, SHP2 inhibitors are being investigated in combination with immunotherapies, such as PD-1 blockade, based on SHP2's role in regulating immune cell function in the tumor microenvironment and its participation in the downstream signaling of immunosuppressive receptors like PD-1. nih.govresearchgate.netelifesciences.orgmdpi.com Preclinical data suggests that combining SHP2 inhibition with PD-1 blockade can enhance anti-tumor immune responses. biorxiv.orgelifesciences.org

Examples of Preclinical Multi-Targeting Strategies with SHP2 Inhibitors

| Combination Partner(s) | Rationale | Key Preclinical Finding(s) | Citation |

| RTK Inhibitors (e.g., EGFR, ALK, ROS1, FGFR2) | Overcoming RTK-mediated bypass resistance; SHP2 is downstream of RTKs. | Enhanced tumor growth inhibition; overcoming resistance to RTK inhibitors. | nih.govaacrjournals.orgfrontiersin.orgoncotarget.comelifesciences.org |

| KRASG12C Inhibitors | Overcoming adaptive resistance via RTK-mediated feedback activation of RAS. | Limits development of adaptive resistance; increased cancer cell apoptosis. | biorxiv.orgfrontiersin.org |

| BRAF/MEK Inhibitors | Addressing resistance in BRAF-mutant cancers; preventing pathway feedback activation. | Overcoming resistance to BRAF/MEK inhibition; enhanced cell growth inhibition. | medrxiv.orgoncotarget.com |

| ERK Inhibitors | Targeting downstream MAPK signaling; enhancing anti-tumor effects. | Enhanced anti-tumor effects. | astx.com |

| PI3K Inhibitors | Targeting the PI3K pathway, which can mediate resistance; SHP2 regulates PI3K signaling. | SHP2 inhibition can block both PI3K and MEK signaling; combination may overcome resistance. | frontiersin.orgnih.gov |

| Multi-kinase Inhibitors (e.g., Sorafenib) | Blocking multiple growth factor pathways involved in resistance. | Overcoming adaptive resistance by blocking reactivation of MEK/ERK and AKT. | nih.gov |

| Proteasome Inhibitors (e.g., Bortezomib) | Overcoming resistance in multiple myeloma; targeting MAPK pathway activation. | Synergistic antitumor activity; enhanced expression of cell cycle regulators and apoptosis markers. | frontiersin.org |

| PD-1 Blockade | Modulating the tumor microenvironment; targeting SHP2's role in immune checkpoints. | Potential to enhance anti-tumor immunity; overcoming resistance to immunotherapy. | nih.govresearchgate.netelifesciences.orgmdpi.com |

| Dual Allosteric SHP2 Inhibitors | Improving SHP2 inhibition rate; overcoming resistance caused by mutations; preventing resistance emergence. | Improved inhibition rate; potential to overcome resistance; prevention of resistance emergence in preclinical models. | nih.gov |

The exploration of these multi-targeting strategies and dual-target approaches highlights the potential of SHP2 inhibitors in combination therapies to overcome the complex mechanisms of drug resistance observed in various cancers.

Academic Research Methodologies and Approaches for Shp2 Inhibitors

In vitro Cell Culture Models and Assays

Initial characterization of Shp2-IN-19 relies on a suite of in vitro experiments to determine its direct effects on the SHP2 enzyme and its subsequent impact on cancer cells.

Two-Dimensional and Three-Dimensional Culture Systems

While specific studies detailing the use of this compound in 2D versus 3D cell culture systems are not extensively documented in publicly available literature, the standard research cascade for such inhibitors involves both. Initial high-throughput screening and mechanistic studies are typically performed in conventional two-dimensional (2D) monolayer cultures. These systems are instrumental for assessing direct cellular responses to the inhibitor. Subsequently, three-dimensional (3D) culture models, such as spheroids, which more closely mimic the microenvironment of solid tumors, would be employed to evaluate the compound's efficacy in a more physiologically relevant context.

Cell Proliferation, Apoptosis, and Migration Assays

The functional consequences of SHP2 inhibition by this compound are assessed through various cell-based assays. Research on other potent SHP2 inhibitors demonstrates that their application typically leads to an inhibition of cell proliferation and an induction of apoptosis (programmed cell death). These effects are quantified using assays that measure metabolic activity or cell count over time. Furthermore, because SHP2 is involved in pathways that control cell motility, migration assays are used to determine if treatment with the inhibitor can reduce the invasive potential of cancer cells.

Biochemical Analyses of Protein Phosphorylation and Expression

The mechanism of action for SHP2 inhibitors is confirmed through biochemical analyses. SHP2 functions as a protein tyrosine phosphatase that dephosphorylates key proteins in signaling cascades, most notably the RAS-MAPK pathway. Inhibition of SHP2 is expected to result in the sustained phosphorylation of its downstream targets. The standard method to observe this is through Western blotting, which would be used to detect levels of phosphorylated proteins such as ERK (p-ERK) and AKT (p-AKT). A successful SHP2 inhibitor would lead to a decrease in the expression of these phosphorylated proteins in treated cancer cells.

Enzymatic Activity Assays for SHP2

The direct potency of this compound is determined using enzymatic activity assays. These biochemical assays measure the compound's ability to inhibit the phosphatase activity of the SHP2 enzyme in a cell-free system. The key metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This compound has been identified as a potent SHP2 inhibitor with a reported IC50 value of 3 nM medchemexpress.com.

| Parameter | Value | Source |

| Target Enzyme | SHP2 | medchemexpress.com |

| IC50 | 3 nM | medchemexpress.com |

In vivo Animal Models for Preclinical Studies

Following in vitro characterization, promising inhibitors are advanced to preclinical studies using animal models to evaluate their efficacy and behavior in a living organism.

Xenograft Models for Tumor Inhibition Studies

To assess the anti-cancer activity of SHP2 inhibitors in vivo, xenograft models are commonly utilized. These models involve implanting human cancer cells, such as those from glioblastoma, into immunocompromised mice. Once tumors are established, the animals are treated with the inhibitor to observe its effect on tumor growth. While specific in vivo efficacy data for this compound is not detailed in the available search results, it is noted that the compound is intended for glioblastoma research medchemexpress.com. The typical outcome measured in such studies is a reduction in tumor volume or a delay in tumor growth in the treated group compared to a control group.

Genetically Engineered Mouse Models (GEMMs) for SHP2 Function Analysis

Genetically Engineered Mouse Models (GEMMs) have been indispensable for elucidating the physiological and pathological roles of SHP2. These models allow for the study of SHP2 function in the context of a whole organism, providing insights that are not achievable through in vitro studies alone.

Researchers have created various GEMMs to investigate the impact of SHP2 mutations. For instance, knock-in mouse models expressing gain-of-function (GOF) mutations, such as the SHP2E76K mutant, have been developed. These models have demonstrated that activating SHP2 mutations can promote tumorigenesis, particularly in the context of lung cancer. In one study, doxycycline-inducible expression of SHP2E76K in the lung tissue of transgenic mice resulted in a significantly higher incidence of lung tumors compared to control mice.

GEMMs have also been crucial in understanding the role of SHP2 in developmental disorders like Noonan syndrome. Mouse models carrying patient-associated mutations have recapitulated key features of the human disease, such as growth retardation and cardiac defects. These models are essential for studying disease pathogenesis from prenatal to postnatal stages and for preclinical evaluation of potential therapeutic strategies.

Conditional Gene Knockout/Knockdown Studies in Specific Tissues/Cell Types

To overcome the embryonic lethality observed in mice with a complete lack of SHP2, researchers have employed conditional gene knockout and knockdown strategies. These techniques allow for the deletion or silencing of the Ptpn11 gene in specific tissues or cell types, enabling a more precise investigation of SHP2's function in different biological contexts.

For example, conditional knockout of SHP2 in the mammary glands of mouse models of HER2-positive breast cancer has been shown to abrogate tumorigenesis by blocking the expression of the ErbB2 oncogene. nih.govdrugtargetreview.com This demonstrates the critical role of SHP2 in tumor development and maintenance in this cancer subtype. Similarly, myeloid-specific knockout of SHP2 has been shown to protect against early myocardial infarction injury by modulating inflammatory signaling pathways in macrophages. nih.gov

Conditional knockout studies have also been instrumental in dissecting the role of SHP2 in various signaling pathways. In Schwann cells, the conditional mutation of SHP2 revealed its essential role in transducing signals from Neuregulin-1 (Nrg1) via ErbB receptors, which is critical for glial development. researchgate.net Furthermore, studies in hepatocytes have shown that SHP2 knockdown can ameliorate insulin resistance by activating IRS-2 phosphorylation through the AKT and ERK1/2 signaling pathways. nih.gov

These tissue-specific studies have provided a wealth of information on the context-dependent functions of SHP2, highlighting its diverse roles in different cell types and organ systems.

| Model Type | Tissue/Cell Type | Key Finding |

| Conditional Knockout | Mammary Gland (HER2+ Breast Cancer Model) | Abrogated tumorigenesis by blocking ErbB2 expression. nih.govdrugtargetreview.com |

| Myeloid-Specific Knockout | Macrophages (Myocardial Infarction Model) | Protected against early myocardial infarction injury. nih.gov |

| Conditional Mutation | Schwann Cells | Essential for Neuregulin-1/ErbB signaling and glial development. researchgate.net |

| Knockdown | Liver Cells | Ameliorated insulin resistance by activating IRS-2 phosphorylation. nih.gov |

Structural Biology and Computational Approaches

Structural biology and computational methods are central to the discovery and optimization of SHP2 inhibitors. These approaches provide detailed insights into the molecular interactions between inhibitors and the SHP2 protein, guiding the design of more potent and selective compounds.

X-ray Crystallography for Ligand-Protein Interactions

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and their complexes with ligands at atomic resolution. nih.govnih.govspringernature.comspringernature.com Crystal structures of SHP2 in complex with inhibitors have been invaluable for understanding how these molecules bind to the protein. These structures reveal the precise interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitor binding.

This structural information is critical for structure-based drug design, allowing medicinal chemists to rationally design new compounds with improved affinity and selectivity. For example, crystallographic studies have elucidated how allosteric inhibitors bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in an inactive conformation.

Structure-Activity Relationship (SAR) Studies for Inhibitor Optimization

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. nih.govrsc.org This process is essential for optimizing the potency, selectivity, and pharmacokinetic properties of SHP2 inhibitors.

Through SAR studies, researchers can identify the key chemical moieties of an inhibitor that are responsible for its activity. For example, by synthesizing and testing a series of analogs of a hit compound, researchers can determine which functional groups are essential for binding to SHP2 and which can be modified to improve properties like cell permeability or metabolic stability. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov

Structure-Based Drug Design (SBDD) and Computational Drug Discovery

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a target protein, often obtained from X-ray crystallography, to design new inhibitors. nih.govresearchgate.netresearchgate.net Computational tools, such as molecular docking and molecular dynamics simulations, are employed to predict how potential inhibitors will bind to the target and to estimate their binding affinity. nih.govnih.gov

Virtual screening is a computational technique used to screen large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.govnih.gov This approach allows researchers to prioritize a smaller number of compounds for experimental testing, saving time and resources. For SHP2, both structure-based and ligand-based virtual screening approaches have been successfully used to identify novel inhibitor scaffolds. nih.govmdpi.comdigitellinc.com

| Computational Method | Application in SHP2 Inhibitor Discovery |

| Molecular Docking | Predicts the binding mode and affinity of inhibitors to the SHP2 protein. nih.govnih.gov |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of the SHP2-inhibitor complex over time to assess binding stability. nih.govnih.gov |

| Virtual Screening | Screens large compound libraries to identify potential SHP2 inhibitors. nih.govnih.govmdpi.com |

| Pharmacophore Modeling | Creates a model of the essential features of a ligand required for binding to SHP2, used for virtual screening. nih.govnih.gov |

Omics-level Research and High-Throughput Screening

"Omics" technologies and high-throughput screening (HTS) are powerful platforms for identifying new drug targets and screening for novel inhibitors on a large scale.

High-throughput screening involves the automated testing of large libraries of compounds for their ability to modulate the activity of a biological target. nih.govdrugtargetreview.comnyu.edupnas.orgkjdb.org For SHP2, HTS assays have been developed to screen for both active site and allosteric inhibitors. These assays typically measure the enzymatic activity of SHP2 in the presence of test compounds. Researchers have developed robust HTS protocols that combine fluorescence-based enzyme assays with conformation-dependent thermal shift assays to effectively identify true inhibitors and exclude false positives. nih.govdrugtargetreview.com

Omics-level research, such as proteomics and phosphoproteomics, can provide a global view of the signaling pathways regulated by SHP2. By comparing the proteomic profiles of cells with and without functional SHP2, researchers can identify novel substrates and downstream effectors of SHP2. This information can help to further elucidate the biological roles of SHP2 and may reveal new therapeutic opportunities.

Proteomics for Global Molecular Changes in Response to Inhibition

The study of global molecular changes in response to SHP2 inhibition is critical for elucidating the full impact of these inhibitors on cellular signaling networks. Proteomics, particularly proximity-labeling proteomics, has emerged as a powerful tool for this purpose. This approach allows for the mapping of the interaction networks (interactomes) of SHP2 in its natural cellular environment.

Researchers utilize these techniques to understand how SHP2 protein-protein interactions are altered by disease-causing mutations and by the introduction of an allosteric inhibitor. biorxiv.orgresearchgate.net Proximity-labeling proteomics can reveal changes in the SHP2 interactome and its subcellular localization upon inhibitor binding. semanticscholar.orgbiorxiv.org For instance, studies on the clinically relevant inhibitor TNO155 have used this method to map how the compound remodels SHP2's network of interactions. biorxiv.org This methodology provides a resource for exploring SHP2 signaling and offers new insights into the molecular basis of diseases driven by SHP2, highlighting how different mutations and inhibitors can alter its function. biorxiv.orgresearchgate.netsemanticscholar.orgbiorxiv.org

Key Findings from Proteomic Studies of SHP2 Inhibitors:

Altered Interactomes: Inhibition can change the suite of proteins that SHP2 interacts with, providing clues to its downstream effects.

Localization Changes: Some studies have shown that mutations can alter the subcellular location of SHP2, for example, increasing its presence in mitochondria, which can be further studied in the presence of inhibitors. biorxiv.org

Disease Insights: These studies offer a deeper understanding of the molecular mechanisms behind SHP2-driven diseases by showing how mutations affect its binding partnerships and cellular function. biorxiv.orgresearchgate.net

CRISPR/Cas9 Screens for Identification of Resistance Mechanisms

A significant challenge in targeted cancer therapy is the development of resistance. To proactively identify mechanisms of resistance to SHP2 inhibitors, researchers employ genome-wide CRISPR/Cas9 knockout screens. nih.govresearcher.life This powerful genetic screening technique allows for the systematic inactivation of every gene in the genome to identify which gene losses cause cancer cells to become resistant to a specific drug.

In the context of SHP2 inhibitors, these screens have been performed on various cancer cell lines that are sensitive to SHP2 inhibition. nih.govbiorxiv.org By treating the cells with an inhibitor like SHP099, scientists can identify which gene knockouts allow cells to survive and proliferate. rupress.org These screens have successfully uncovered both expected and novel resistance mechanisms.

Commonly Identified Resistance Genes from CRISPR Screens:

| Gene | Function/Pathway | Frequency of Conferring Resistance | Reference |

|---|---|---|---|

| LZTR1 | Regulator of RAS protein stability | 12 out of 14 cell lines | nih.govresearcher.life |

| NF1 | Negative regulator of RAS (Tumor Suppressor) | Frequently identified | researcher.life |

| PTEN | Negative regulator of PI3K/AKT pathway (Tumor Suppressor) | Frequently identified | researcher.life |

| MAP4K5 | Kinase acting upstream of MEK | 8 out of 14 cell lines | nih.govresearcher.life |

| INPPL1 | 5'-inositide phosphatase (SHIP2), negative regulator of AKT | 5 out of 14 cell lines | nih.govresearcher.life |

| SPRED2 | Negative regulator of RAS/ERK pathway | 6 out of 14 cell lines | biorxiv.org |

The deletion of these genes often leads to the reactivation of the ERK signaling pathway, bypassing the inhibitory effect of the SHP2 drug. nih.govresearcher.life Understanding this resistance landscape is crucial for developing effective combination therapies that can prevent or overcome resistance. biorxiv.org

High-Throughput Screening for Novel SHP2 Inhibitors

The discovery of new chemical entities that can inhibit SHP2 is often driven by high-throughput screening (HTS). HTS allows for the rapid testing of large libraries of compounds to identify "hits" that modulate the activity of a biological target. kjdb.org For SHP2, various HTS protocols have been developed to find both allosteric and catalytic site inhibitors. drugtargetreview.comohsu.edu

One robust HTS method combines a fluorescence-based enzyme assay with a conformation-dependent thermal shift assay. drugtargetreview.comnih.gov This cross-validation approach is effective at excluding false-positive compounds that might interfere with the fluorescence signal. drugtargetreview.comnih.gov Such screens have been successful in screening thousands of compounds and identifying novel inhibitors. kjdb.orgnih.gov

Example of an HTS Campaign for SHP2 Inhibitors:

| Screening Method | Compound Library Size | Identified Hits | Hit Rate | Reference |

|---|---|---|---|---|

| Fluorescence-based enzyme assay and thermal shift assay | ~2,300 compounds | 4 new SHP2-PTP inhibitors, 28 novel allosteric inhibitors | 0.17% (PTP), 1.22% (Allosteric) | nih.gov |

| Colorimetric assay | 48,000 compounds | 75 compounds with >50% inhibition (3 high-activity hits) | 0.16% | kjdb.org |

Furthermore, innovative screening platforms have been developed to specifically target the active, or "on," state of SHP2. nyu.edu This is significant because current allosteric inhibitors typically target the inactive "off" conformation, which may limit their effectiveness against certain SHP2-driven malignancies. nyu.edu These tailored drug screening platforms open new avenues for overcoming drug resistance and addressing unmet clinical needs. nyu.edu

Biomarker Discovery and Validation in Preclinical Settings

The successful clinical development of SHP2 inhibitors relies on the discovery and validation of biomarkers. Biomarkers can help predict which patients are most likely to respond to treatment, monitor drug activity, and provide early signs of resistance. This process is a key component of preclinical research.

Preclinical studies investigate the efficacy of SHP2 inhibitors in various cancer models, often using a panel of tumor cell lines with specific genetic backgrounds, such as those with activated receptor tyrosine kinases (RTKs), RAS mutations, or loss-of-function NF1 mutations. aacrjournals.org The integration of biomarker-driven patient selection is seen as essential for advancing combination therapies into the clinic. irbm.com

Pharmacodynamic (PD) biomarkers are used to confirm that the inhibitor is engaging its target and having the desired biological effect. In preclinical models, the inhibition of phosphorylated ERK (p-ERK) and the modulation of DUSP6 mRNA levels are common PD markers used to show that the RAS/MAPK pathway has been suppressed. aacrjournals.org The in vivo efficacy of inhibitors like ICP-189 is often correlated with these pharmacodynamic changes in tumors. aacrjournals.org These preclinical data are vital for establishing a strong rationale for which biomarkers to use in future clinical trials.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for validating Shp2-IN-19’s target specificity in cellular models?

- Methodological Guidance : Use orthogonal assays such as thermal shift analysis (to confirm binding) and CRISPR-mediated SHP2 knockout/rescue models to rule out off-target effects. Dose-response curves should be generated in parallel with positive/negative controls (e.g., SHP2 wild-type vs. mutant cell lines) to establish selectivity. For reproducibility, document buffer conditions, incubation times, and protein concentrations in line with NIH preclinical guidelines .

- Data Interpretation : Compare IC₅₀ values across assays; discrepancies >10-fold may indicate off-target activity or assay-specific artifacts .

Q. How should researchers design dose-ranging studies for this compound in in vivo efficacy models?

- Protocol Design : Follow CONSORT principles for preclinical trials: randomize treatment groups, blind investigators to dosing arms, and include vehicle controls. Use pharmacokinetic (PK) data to align dosing intervals with compound half-life. For tumor models, ensure sample sizes are statistically powered (e.g., n ≥ 8/group) to detect ≥50% inhibition .

- Statistical Considerations : Predefine primary endpoints (e.g., tumor volume reduction) and secondary endpoints (e.g., biomarker modulation) to avoid data dredging. Use ANOVA with post-hoc correction for multiple comparisons .

Q. What biochemical assays are most reliable for quantifying this compound’s enzymatic inhibition?

- Assay Selection : Prioritize fluorescence-based phosphatase activity assays (e.g., DiFMUP substrate) with recombinant SHP2 catalytic domain. Include a positive control inhibitor (e.g., SHP099) and validate assay linearity under varying ATP concentrations. Report kinetic parameters (Kₘ, Vₘₐₓ) to contextualize inhibition potency .

- Troubleshooting : If activity curves plateau unexpectedly, assess compound solubility (via dynamic light scattering) or test for aggregation artifacts using detergent supplementation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

- Hypothesis Testing :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: Measure compound exposure in target tissues via LC-MS and correlate with biomarker readouts (e.g., phospho-ERK levels).

- Microenvironmental Factors: Test this compound in 3D co-culture models incorporating stromal cells to mimic in vivo conditions .

Q. What computational and experimental approaches are optimal for elucidating this compound’s binding mode?

- In Silico Methods: Perform molecular dynamics simulations using cryo-EM or X-ray crystallography-derived SHP2 structures. Validate docking poses with mutagenesis (e.g., alanine scanning of predicted binding residues) .

- Biophysical Validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, kon/koff). Cross-validate with cellular thermal shift assay (CETSA) .

Q. How should researchers address batch-to-batch variability in this compound’s biological activity?

- Root-Cause Analysis :

- Compound Integrity: Verify purity via HPLC-MS and stability under assay conditions (e.g., DMSO stock precipitation).

- Cell Line Drift: Authenticate cell lines quarterly via STR profiling and monitor SHP2 expression via Western blot .

- Mitigation Strategy : Implement a centralized compound repository with aliquots stored at -80°C. Include internal reference samples in each assay plate for normalization .

Q. What strategies are recommended for optimizing this compound’s pharmacokinetic profile while maintaining potency?

- Lead Optimization: Modify logP (via substituent additions) to enhance membrane permeability without increasing plasma protein binding. Use parallel artificial membrane permeability assay (PAMPA) for iterative screening .

- Prodrug Approaches: Design ester or phosphate prodrugs to improve oral bioavailability. Validate hydrolysis kinetics in plasma and target tissue lysates .

Data Reporting and Reproducibility

Q. How can researchers ensure transparency when reporting negative or inconclusive results for this compound?

- Guidelines : Adhere to ARRIVE 2.0 standards for preclinical studies. Disclose all experimental parameters (e.g., cell passage number, compound batch ID) and statistical power calculations. Publish raw data in repositories like Figshare or Zenodo .

- Contradictory Findings : Use a "limitations" subsection to discuss plausible explanations (e.g., model suitability, assay sensitivity) and propose follow-up experiments .

Q. What metrics should be prioritized when comparing this compound to existing SHP2 inhibitors?

- Benchmarking Criteria :

- Selectivity: Screen against a panel of phosphatases (e.g., PTP1B, CDC25B) using activity-based proteomics.

- Therapeutic Index: Calculate ratio of cytotoxic concentration (CC₅₀ in primary cells) to efficacious concentration (EC₅₀ in disease models) .

- Data Visualization : Use radar plots to compare potency, selectivity, solubility, and metabolic stability across compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.